REACTION_CXSMILES
|
[C:1](O)(=O)[CH3:2].[O:5]1[C:9]2([CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]2)[O:8][CH2:7][CH2:6]1.[CH3:16][NH:17][CH3:18].[C-]#N.[K+]>CO>[CH3:16][N:17]([CH3:18])[C:12]1([C:2]2[CH:1]=[CH:11][CH:10]=[CH:9][CH:14]=2)[CH2:13][CH2:14][C:9]2([O:8][CH2:7][CH2:6][O:5]2)[CH2:10][CH2:11]1 |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
128 mmol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 15 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
800 ml) and stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After phase separation the organic phase
|
Type
|
WASH
|
Details
|
was washed with water, saturated sodium chloride solution and saturated iron sulfate solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude dimethylaminonitrile intermediate (16 g) was dissolved in tetrahydrofuran (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
phenyl magnesium chloride solution (760 ml, 1 mol/l in hexane) was added dropwise
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After phase separation the organic phase
|
Type
|
WASH
|
Details
|
was washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel) with methanol/DCM
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |